Enantiomeric Impact on FGFR1 Potency: 10.44-Fold Differential in Final Drug Candidates Derivatized from the Chiral Alcohol Precursor
In the final drug molecule (R)-21c — a pan-FGFR inhibitor whose synthesis employs an (S)-configured 1-(3,5-dichloropyridin-4-yl)ethanol building block — the R-enantiomer at the ether-bearing chiral center achieves IC₅₀ values of 0.9, 2.0, 2.0, and 6.1 nM against FGFR1, FGFR2, FGFR3, and FGFR4 respectively [1]. The corresponding S-enantiomer (S-21c) was 10.44-fold less potent against FGFR1, a difference attributed to the inability of the S-configuration to extend into the active-site P-loop and engage residues Phe489, Arg629, Arg570, and Pro663 [2]. Because the stereochemical outcome of the final drug is pre-determined by the chirality of the amino alcohol or hydroxyl intermediate used in its construction, selecting the incorrect enantiomer of the building block yields a final compound with quantifiably inferior target engagement.
| Evidence Dimension | FGFR1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Building block: (S)-1-(3,5-dichloropyridin-4-yl)ethanol; Final drug (R)-21c: FGFR1 IC₅₀ = 0.9 nM |
| Comparator Or Baseline | Final drug (S)-21c (derived from (R)-configured alcohol building block): FGFR1 IC₅₀ = ~9.4 nM (calculated from 10.44-fold ratio) |
| Quantified Difference | 10.44-fold potency advantage for (R)-21c (derived from (S)-configured building block) over (S)-21c |
| Conditions | Recombinant FGFR1 kinase inhibition assay; J Med Chem 2016; Phys Chem Chem Phys 2019 |
Why This Matters
Procurement of the correct (S)-enantiomer building block is essential to access the potent (R)-configured FGFR inhibitor series; using the (R)-building block or racemate leads to a ≥10-fold loss in target potency.
- [1] Discovery of 3-(5′-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Yan W et al. J Med Chem. 2016 Jul 28;59(14):6690-708. DOI: 10.1021/acs.jmedchem.6b00056. View Source
- [2] Revealing the distinct mechanistic binding and activity of 5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-3-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-1H-indazole enantiomers against FGFR1. Farrokhzadeh A et al. Phys Chem Chem Phys. 2019;21:15120-15132. DOI: 10.1039/C9CP02112D. View Source
